N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under specific conditions. The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and reaction time. The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow processes. The use of microreactor technology ensures efficient mixing and heat transfer, leading to consistent product quality. The optimization of reaction conditions, such as the choice of solvents and catalysts, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group in the benzamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential as a drug candidate, with research focusing on its ability to inhibit specific enzymes or receptors involved in disease pathways .
In addition to its medicinal applications, this compound is also used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the conversion of substrates into products .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- 2,4-Disubstituted thiazoles
Uniqueness
N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-8-12-19(13-9-17)22-16-28-24(25-23(27)20-6-4-3-5-7-20)26(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTXGKJMUNFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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